
Tetrabutylphosphoniummethan-sulfonat
Übersicht
Beschreibung
Tetrabutylphosphonium methanesulfonate is an ionic liquid with the molecular formula C16H36P.CH3SO3. It is known for its high thermal stability, low vapor pressure, and chemical stability. This compound is more stable than its ammonium salt counterparts and is used in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphonium methanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tetrabutylphosphonium methanesulfonate is an ionic liquid at ambient temperature . It is more stable than the corresponding ammonium salt It is noted that it can potentially affect the respiratory system .
Mode of Action
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Tetrabutylphosphonium methanesulfonate may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as an alkylating agent , it may be involved in various biochemical reactions that involve the transfer of an alkyl group.
Result of Action
Given its potential role as an alkylating agent , it may cause alterations in the structure and function of biomolecules, such as proteins and nucleic acids, through the addition of an alkyl group.
Action Environment
It is known that tetrabutylphosphonium methanesulfonate is an ionic liquid at ambient temperature , suggesting that temperature may play a role in its stability and action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylphosphonium methanesulfonate can be synthesized through the reaction of tetrabutylphosphonium bromide with methanesulfonic acid. The reaction typically occurs in an organic solvent such as benzene at elevated temperatures around 80°C . The yield of this reaction is generally high, making it an efficient method for producing this compound.
Industrial Production Methods
In industrial settings, the production of tetrabutylphosphonium methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphonium methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the methanesulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylphosphonium benzenesulfonate
- Tetrabutylphosphonium p-methylbenzenesulfonate
- Tetrabutylphosphonium p-ethylbenzenesulfonate
Uniqueness
Tetrabutylphosphonium methanesulfonate is unique due to its high thermal stability and low vapor pressure, which make it more suitable for high-temperature applications compared to its ammonium counterparts. Its ability to form stable inclusion complexes with cyclodextrins also sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
methanesulfonate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCNXSPLHDLED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584998 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98342-59-7 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Tetrabutylphosphonium Methanesulfonate being investigated in current research?
A1: Current research focuses on Tetrabutylphosphonium Methanesulfonate primarily as an extraction solvent in oxidative desulfurization processes for liquid fuels [, ]. Its ability to efficiently remove sulfur compounds like dibenzothiophene (DBT) and benzothiophene (BT) makes it a promising candidate for improving fuel quality. Additionally, it's being explored as a potential component in hybrid solvents for capturing carbon dioxide [, ].
Q2: How does Tetrabutylphosphonium Methanesulfonate interact with carbon dioxide, and how does this relate to its potential in carbon capture technologies?
A2: While the exact mechanism is still under investigation, studies using Fourier Transform-Infrared (FT-IR) Spectroscopy confirm that Tetrabutylphosphonium Methanesulfonate, when part of a hybrid solvent system with monoethanolamine (MEA), does interact with carbon dioxide []. The presence of carbamate in the solution after the introduction of CO2 suggests that the absorption process might be similar to that observed in traditional amine-based CO2 capture systems.
Q3: What is known about the solubility of Tetrabutylphosphonium Methanesulfonate?
A3: Research indicates that Tetrabutylphosphonium Methanesulfonate exhibits varying solubility depending on the solvent. It shows good solubility in alcohols like 1-butanol, 1-hexanol, 1-octanol, 1-decanol, and 1-dodecanol []. Interestingly, when mixed with aromatic hydrocarbons like ethylbenzene and propylbenzene, solid-liquid equilibria with immiscibility in the liquid phase were observed []. This suggests its potential utility in separation processes.
Q4: What role does Tetrabutylphosphonium Methanesulfonate play in oxidative desulfurization (ODS)?
A4: In ODS, Tetrabutylphosphonium Methanesulfonate acts as an extraction solvent [, ]. After an oxidant like meta-chloroperoxybenzoic acid (mCPBA) converts sulfur compounds into their corresponding sulfones, Tetrabutylphosphonium Methanesulfonate selectively extracts these oxidized sulfur compounds, thus removing them from the fuel.
Q5: Have there been any studies on the thermal stability of Tetrabutylphosphonium Methanesulfonate?
A5: Yes, studies have shown that cycloaliphatic epoxy hybrimer materials incorporating Tetrabutylphosphonium Methanesulfonate exhibit high thermal resistance []. These materials, synthesized through a sol-gel condensation reaction, showed minimal discoloration even after prolonged exposure to elevated temperatures (120°C for 360 hours) []. This thermal stability is a desirable property for applications like LED encapsulation, where materials need to withstand high operating temperatures.
Q6: How do different solvents influence the ionic behavior of Tetrabutylphosphonium Methanesulfonate?
A6: Conductivity and FT-IR spectroscopic analyses reveal that Tetrabutylphosphonium Methanesulfonate exhibits different ionic behaviors depending on the solvent [, , ]. In low dielectric constant solvents like methylamine, it exists primarily as triple ions []. Conversely, in solvents like acetonitrile, methanol, nitromethane, formamide, and water, different degrees of ion-pair and triple-ion formation are observed [, ]. This variation is attributed to the interplay of ion-dipole interactions, hydrogen bonding, and structural factors within each solvent system.
Q7: What techniques are researchers using to study the interactions of Tetrabutylphosphonium Methanesulfonate in various solutions?
A7: Researchers employ a combination of techniques to study Tetrabutylphosphonium Methanesulfonate's behavior:
- Conductivity measurements: Provide insights into ion association and transport properties in different solvents [, , ].
- FT-IR Spectroscopy: Helps analyze molecular interactions and identify specific chemical species formed in solution, such as carbamate formation during CO2 absorption [, , , ].
Q8: What are the future directions for research on Tetrabutylphosphonium Methanesulfonate?
A8: Future research on Tetrabutylphosphonium Methanesulfonate could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


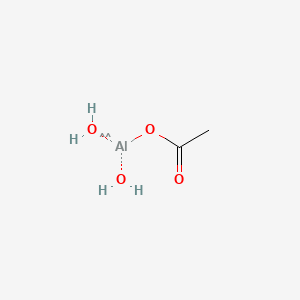
![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
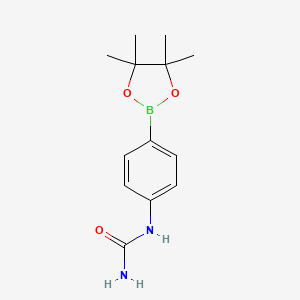
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/new.no-structure.jpg)
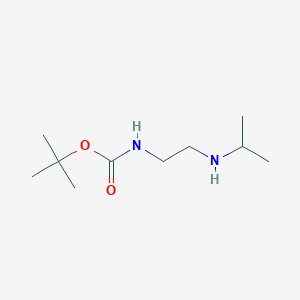
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

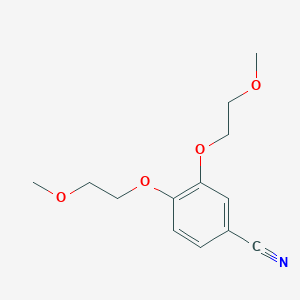
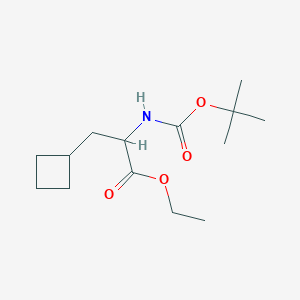



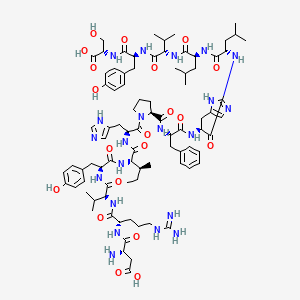
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)
